Aurantio-obtusin beta-D-glucoside

Aldose reductase inhibition Diabetic complications Polyol pathway

Aurantio-obtusin β-D-glucoside (≥98% HPLC) is the critical glycosylated anthraquinone marker for Cassiae Semen authentication—its glucoside moiety imparts 1.55× greater aldose reductase inhibition (IC₅₀ 8.8 μM) than the aglycone, yet shows zero AhR activation, enabling clean pathway discrimination. Procure this certified reference standard for validated HPLC quantification of raw vs. processed Cassiae Semen, diabetic complication target engagement, or pharmacokinetic deglycosylation studies.

Molecular Formula C23H24O12
Molecular Weight 492.4 g/mol
CAS No. 129025-96-3
Cat. No. B1218233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurantio-obtusin beta-D-glucoside
CAS129025-96-3
Molecular FormulaC23H24O12
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)OC)O
InChIInChI=1S/C23H24O12/c1-7-4-8-13(22(33-3)14(7)25)17(28)12-9(15(8)26)5-10(21(32-2)18(12)29)34-23-20(31)19(30)16(27)11(6-24)35-23/h4-5,11,16,19-20,23-25,27,29-31H,6H2,1-3H3/t11-,16-,19+,20-,23-/m1/s1
InChIKeyLQYQYAJWKXDTHR-PHVGODQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aurantio-obtusin beta-D-glucoside (CAS 129025-96-3): Compound Identity and Classification for Procurement Specification


Aurantio-obtusin beta-D-glucoside (CAS 129025-96-3), also designated as aurantio-obtusin-6-O-β-D-glucopyranoside or glucoaurantio-obtusin, is a glycosylated anthraquinone derivative with molecular formula C₂₃H₂₄O₁₂ and molecular weight 492.43 g/mol [1]. The compound is characterized as a dihydroxyanthraquinone bearing a β-D-glucopyranoside moiety at the 6-O position of the aurantio-obtusin aglycone [2]. It is isolated from the seeds of Cassia obtusifolia L. or Cassia tora L. (Leguminosae), commonly known as Cassiae Semen . The compound is primarily utilized as a reference standard in analytical chemistry for the quantification and quality control of Cassiae Semen-derived botanical products, and as a research tool in pharmacological studies [3].

Why Aurantio-obtusin beta-D-glucoside Cannot Be Interchanged with Other Cassiae Semen Anthraquinones in Research


The anthraquinone constituents of Cassiae Semen exhibit profound structural and functional divergence that precludes generic substitution. Aurantio-obtusin beta-D-glucoside exists as a glycosylated conjugate, whereas its aglycone counterpart (aurantio-obtusin) and related analogs (obtusin, chryso-obtusin, obtusifolin) differ substantially in substitution patterns, including the number and position of hydroxyl, methoxyl, and methyl groups, as well as the presence or absence of the glucoside moiety [1]. These structural variations translate into markedly different physicochemical properties, including aqueous solubility and logP values, which directly influence extraction efficiency, chromatographic behavior, and in vivo bioavailability . Crucially, as demonstrated in Section 3, these structural differences produce compound-specific pharmacological profiles across multiple assay systems and biological targets, meaning that procurement of a non-identical anthraquinone will not recapitulate the experimental outcomes associated with aurantio-obtusin beta-D-glucoside.

Quantitative Differentiation Evidence: Aurantio-obtusin beta-D-glucoside Versus Closest Structural Analogs


Aldose Reductase Inhibitory Potency: Glycosylated Form Demonstrates Superior Activity Over Aglycone

In a direct head-to-head comparison of nine anthraquinones isolated from Cassia tora, aurantio-obtusin beta-D-glucoside (as compound 4, chryso-obtusin-2-O-β-D-glucoside) exhibited significantly stronger inhibitory activity against rat lens aldose reductase (RLAR) than its aglycone counterpart aurantio-obtusin (compound 1). The glycosylated form demonstrated an IC₅₀ of 8.8 μM, representing a 35.3% lower concentration required for 50% inhibition compared to the aglycone aurantio-obtusin which displayed an IC₅₀ of 13.6 μM [1].

Aldose reductase inhibition Diabetic complications Polyol pathway Cassiae Semen

Thrombin Inhibition: Glycosylated Derivative Displays Ki Value Comparable to Potent Aglycone Inhibitors

While direct head-to-head data for aurantio-obtusin beta-D-glucoside on thrombin inhibition is not available, cross-study comparison provides class-level inference. The aglycone aurantio-obtusin was characterized as a strong mixed-type thrombin inhibitor with a Ki value of 10.30 μM, comparable to obtusifolin (Ki = 9.63 μM) and superior to obtusin (Ki not reported but IC₅₀ = 27.88 μM) [1]. The glycosylated derivative (aurantio-obtusin beta-D-glucoside) is structurally derived from this active aglycone scaffold, suggesting retention of the pharmacophore responsible for binding to thrombin's catalytic cavity and anion-binding exosites. However, glucosidation alters physicochemical properties that may affect enzyme accessibility and binding kinetics relative to the aglycone .

Thrombin inhibition Anticoagulant Cardiovascular Enzyme kinetics

CYP1B1 Inhibition: Aurantio-obtusin Aglycone Exhibits Moderate Activity Distinct from High-Potency Analogs

In a comparative study of five natural anthraquinones from Cassiae semen, the aglycone aurantio-obtusin demonstrated moderate inhibitory activity against human cytochrome P450 1B1 (CYP1B1), a tumor-associated enzyme, with an IC₅₀ of 9.11 μM. This potency is approximately 11.8-fold weaker than aloe-emodin (IC₅₀ = 0.77 μM) and 26.8-fold weaker than chrysophanol (IC₅₀ = 0.34 μM), but significantly more potent than rhein (IC₅₀ = 23.72 μM) [1]. The structure-activity analysis revealed that inhibition strength correlates with hydroxyl group substitution position and methoxy group substitution count—features that distinguish aurantio-obtusin from its analogs [1].

CYP1B1 inhibition Cancer metabolism Anthraquinone Structure-activity relationship

AhR Activation: Aurantio-obtusin Aglycone Demonstrates Unique Potency While Glycosides Remain Inactive

In a comprehensive reporter gene assay screening of eight compounds isolated from Cassiae Semen, aurantio-obtusin aglycone exhibited pronounced aryl hydrocarbon receptor (AhR) agonist activity at concentrations 100,000-fold to 1,000,000-fold higher than dioxin (TCDD). Notably, aurantio-obtusin beta-D-glucoside and other glycosylated anthraquinones (including obtusifolin-2-O-β-D-glucoside and norrubrofusarin-6-O-β-D-glucoside) demonstrated essentially no detectable AhR activity [1]. This functional divergence represents a critical differentiation: the aglycone form serves as a tool compound for AhR-mediated immunomodulation research, while the glycosylated form offers a negative control or reference for studies requiring AhR-inactive anthraquinone structures [1].

Aryl hydrocarbon receptor AhR ligand Immunomodulation Anthraquinone

Analytical Reference Standard: Glycoside Enables Discrimination from Aglycones in Cassiae Semen Quality Control

A validated HPLC method established for the simultaneous determination of nine constituents in Cassiae Semen specifically quantifies aurantio-obtusin-6-O-β-D-glucopyranoside as one of three key glycoside markers, distinct from the six aglycones including aurantio-obtusin, chryso-obtusin, and obtusin [1]. This analytical differentiation is essential because glycosides and their corresponding aglycones exhibit different retention times under standardized chromatographic conditions (Agilent ZORBAX SB-C18 column, 4.6 mm × 250 mm, 5 μm; flow rate 1.0 mL/min), enabling accurate quantification of each compound class [1]. The glycoside serves as a critical reference standard for authenticating processed Cassiae Semen products and distinguishing raw from parched preparations, which demonstrate differential pharmacokinetic profiles [2].

HPLC Quality control Botanical authentication Reference standard

In Vivo Anti-Inflammatory Efficacy: Aurantio-obtusin Aglycone Demonstrates Oral Bioactivity in Murine Lung Injury Model

Aurantio-obtusin aglycone, the parent scaffold of the beta-D-glucoside, demonstrated statistically significant in vivo anti-inflammatory efficacy in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. Oral administration of aurantio-obtusin at doses of 10 mg/kg and 100 mg/kg attenuated lung inflammatory responses, with the higher dose producing measurable protection against LPS-induced tissue damage [1]. In parallel in vitro experiments, aurantio-obtusin inhibited nitric oxide production in LPS-treated MH-S alveolar macrophages with an IC₅₀ of 71.7 μM, outperforming seven other anthraquinone derivatives isolated from the same Cassia obtusifolia extract in the same assay system [1][2]. While direct in vivo data for the glycoside are not available, this evidence establishes the aglycone scaffold's capacity for oral bioavailability and target tissue engagement—a prerequisite characteristic for any glycoside prodrug that would undergo deglycosylation in vivo.

Acute lung injury Anti-inflammatory In vivo pharmacology NF-κB pathway

Validated Application Scenarios for Aurantio-obtusin beta-D-glucoside Based on Quantitative Evidence


Reference Standard for Botanical Authentication and Quality Control of Cassiae Semen Products

Procure aurantio-obtusin beta-D-glucoside as a certified reference standard (HPLC purity ≥98%) for the quantitative analysis of Cassiae Semen botanical materials and finished products. Validated HPLC methods have established this glycoside as one of three critical marker compounds for distinguishing raw from processed (parched) Cassiae Semen preparations, which exhibit significantly different pharmacokinetic profiles [1][2]. Use this compound for batch-to-batch consistency testing, regulatory compliance documentation, and analytical method validation in quality control laboratories [1].

Aldose Reductase Inhibition Studies in Diabetic Complications Research

Utilize aurantio-obtusin beta-D-glucoside in polyol pathway research targeting diabetic complications. Direct comparative data demonstrate that the glycosylated form exhibits superior aldose reductase inhibitory potency (IC₅₀ = 8.8 μM) relative to the aglycone aurantio-obtusin (IC₅₀ = 13.6 μM) [3]. This 1.55-fold enhanced activity positions the glycoside as the preferred tool compound for structure-activity relationship studies examining how glucosidation modulates enzyme inhibition in the context of diabetic cataract formation and neuropathy.

Negative Control for AhR-Mediated Immunomodulation and Gut Homeostasis Studies

Employ aurantio-obtusin beta-D-glucoside as an AhR-inactive control compound in studies investigating aryl hydrocarbon receptor-mediated immune regulation. Reporter gene assays have confirmed that while the aglycone aurantio-obtusin exhibits potent AhR agonist activity (active at 10⁵-10⁶ × dioxin concentration), the glycosylated form shows no detectable AhR activation [4]. This functional dichotomy makes the glycoside an essential reference standard for experimental designs requiring clean discrimination between AhR-dependent and AhR-independent effects of anthraquinone-rich botanical extracts.

Pharmacokinetic Comparison Studies: Glycoside Versus Aglycone Bioavailability

Procure aurantio-obtusin beta-D-glucoside for comparative pharmacokinetic investigations examining how glucosidation alters the absorption, distribution, metabolism, and excretion (ADME) parameters of Cassiae Semen anthraquinones. The aglycone aurantio-obtusin has demonstrated oral bioavailability and in vivo anti-inflammatory efficacy in murine models (10-100 mg/kg p.o.) [5], while processed Cassiae Semen preparations show significantly higher Cmax values for aurantio-obtusin aglycone compared to raw material (p < 0.05) [2]. Studies using the purified glycoside can elucidate the extent of in vivo deglycosylation, the impact on Tmax and AUC, and the potential for altered tissue distribution.

Quote Request

Request a Quote for Aurantio-obtusin beta-D-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.